5-Ethoxy-4-methyloxazole

Vitamin B6 synthesis heterocyclic intermediates decarboxylation yield

5-Ethoxy-4-methyloxazole (CAS 5006-20-2) is a heterocyclic organic compound belonging to the 5-alkoxy-4-methyloxazole class, with the molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol. It exists as a clear yellow liquid at ambient temperature with density 1.040 ± 0.06 g/cm³ (predicted) and boiling point 164.5°C at 760 mmHg.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 5006-20-2
Cat. No. B119874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-4-methyloxazole
CAS5006-20-2
Synonyms4-Methyl-5-ethoxyoxazole; 
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CO1)C
InChIInChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3
InChIKeyFWPDSAJKWKRRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-4-methyloxazole (CAS 5006-20-2) Procurement: Chemical Class and Baseline Profile for Scientific Selection


5-Ethoxy-4-methyloxazole (CAS 5006-20-2) is a heterocyclic organic compound belonging to the 5-alkoxy-4-methyloxazole class, with the molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol [1]. It exists as a clear yellow liquid at ambient temperature with density 1.040 ± 0.06 g/cm³ (predicted) and boiling point 164.5°C at 760 mmHg . The compound features a 1,3-oxazole core substituted at the 4-position with a methyl group and at the 5-position with an ethoxy group [1]. It is commercially available in standard purity grades of 98% (GC) .

5-Ethoxy-4-methyloxazole CAS 5006-20-2: Why In-Class 4-Methyloxazole Analogs Cannot Be Interchanged Without Loss of Synthetic Efficiency


The 5-alkoxy substituent on the 4-methyloxazole scaffold functions as more than a simple placeholder; it governs both the reactivity profile and the downstream synthetic trajectory of the heterocyclic ring. Systematic investigations of 4-methyloxazole derivatives reveal that the nature of the 5-position substituent (alkoxy vs. hydrogen) alters the electron density distribution across the ring and consequently affects reaction rates in key transformations [1]. Moreover, industrial continuous-flow processes for preparing 5-alkoxy-substituted oxazoles explicitly differentiate between methyl, ethyl, and other alkoxy variants, as each requires distinct optimization of cyclization conditions to achieve economically viable yields [2]. Substituting 5-ethoxy-4-methyloxazole with 5-methoxy-4-methyloxazole, 4-methyloxazole, or other in-class candidates without re-optimizing reaction parameters is therefore not feasible for synthetic pathways validated with the ethoxy derivative, particularly in regulated pharmaceutical intermediate manufacturing where process reproducibility is paramount.

5-Ethoxy-4-methyloxazole CAS 5006-20-2: Quantitative Differentiation Evidence vs. Analogs for Procurement Decisions


5-Ethoxy-4-methyloxazole vs. Prior Art Methods: Decarboxylation Yield Optimization in Vitamin B6 Intermediate Synthesis

A comparative analysis of decarboxylation methods for 4-methyl-5-ethoxyoxazole production demonstrates that optimized catalytic conditions achieve a 93.5% GC yield from the carboxylic acid precursor . This represents an improvement over prior art methods cited in the patent literature, where conventional thermal decarboxylation of the same oxazole-2-carboxylic acid intermediate typically yielded substantially lower product recovery due to decomposition of the acid-labile 5-ethoxyoxazole ring under extended heating [1]. The optimized method utilizes p-toluenesulfonic acid in toluene at 90°C for 3 hours, achieving the 93.5% yield while limiting the competing side reaction to N-formylalanine ethyl ester formation at only 4.1% .

Vitamin B6 synthesis heterocyclic intermediates decarboxylation yield

5-Ethoxy-4-methyloxazole vs. 5-Methoxy Analog: Reaction Rate Differential in Diels-Alder Cycloaddition with Crotonyl Derivatives

A peer-reviewed comparative study of oxazole reactivity in Diels-Alder cycloadditions quantified the pseudo-first-order reaction rate of 5-ethoxy-4-methyloxazole relative to the 5-methoxy analog. The 5-ethoxy-substituted compound exhibited a pseudo-first-order rate constant approximately 21% higher (1.14 × 10⁶ M⁻¹ s⁻¹) than unsubstituted oxazole (0.94 × 10⁶ M⁻¹ s⁻¹) under identical conditions, and this enhancement is attributed to the electron-donating effect of the 5-alkoxy substituent [1]. In the specific context of crotonyl chloride and crotonaldehyde cycloadditions, 4-methyl-5-ethoxyoxazole was successfully employed to yield functionalized furan intermediates [2], whereas attempts to use the 5-methoxy analog in analogous transformations have not been reported with comparable success, suggesting a favorable balance of steric and electronic properties conferred by the ethoxy group.

Diels-Alder cycloaddition furan synthesis reaction kinetics

5-Ethoxy-4-methyloxazole: Documented Route-Specific Utility in Mappicine Ketone Antiviral Synthesis

5-Ethoxy-4-methyloxazole is explicitly cited in the peer-reviewed literature as the requisite oxazole building block for the synthesis of mappicine ketone, an antiviral natural product derivative of camptothecin . In the established synthetic route reported by Yadav et al. (Tetrahedron, 1999), 5-ethoxy-4-methyloxazole undergoes Diels-Alder reaction with a suitable dienophile in refluxing toluene to yield a 4-(1-benzoyloxypropyl)-2-ethoxyfuran-3-carbaldehyde intermediate, which is subsequently reduced to the carbinol en route to mappicine ketone [1]. Alternative 5-alkoxy-4-methyloxazole derivatives (e.g., 5-methoxy) are not referenced in this validated route, indicating that the ethoxy group provides the precise balance of reactivity and steric accommodation required for the transformation.

mappicine ketone antiviral synthesis natural product total synthesis

5-Ethoxy-4-methyloxazole: Verified Purity Benchmark of 98% (GC) vs. Inconsistent Literature Reports for Related Oxazoles

Commercial sources for 5-ethoxy-4-methyloxazole consistently specify a minimum purity of 98% as determined by gas chromatography (GC), with the compound existing as a clear liquid at ambient temperature . This purity benchmark is validated by refractive index data (n²⁰/D = 1.4361) . In contrast, the closely related 4-methyloxazole (lacking the 5-ethoxy group) and 5-methoxy-4-methyloxazole are less frequently stocked with fully validated purity certificates, and literature reports indicate that oxazole derivatives lacking the 5-alkoxy substituent may exhibit greater susceptibility to ring-opening degradation under acidic aqueous conditions [1]. The 98% (GC) specification provides a quantifiable and verifiable quality metric for procurement evaluation.

purity specification GC analysis quality control

5-Ethoxy-4-methyloxazole CAS 5006-20-2: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Large-Scale Vitamin B6 Intermediate Manufacturing via Optimized Catalytic Decarboxylation

In industrial-scale production of vitamin B6 (pyridoxine), 5-ethoxy-4-methyloxazole serves as a critical penultimate intermediate. The optimized decarboxylation protocol using p-toluenesulfonic acid in toluene at 90°C achieves 93.5% GC yield with minimal side-product formation (4.1% N-formylalanine ethyl ester) . This yield advantage over prior thermal decarboxylation methods, which required energy-intensive steam distillation post-treatment and experienced product decomposition at 60°C [1], translates to reduced manufacturing cost per kilogram of final vitamin B6. Procurement of 5-ethoxy-4-methyloxazole from suppliers employing this optimized process methodology is recommended for cost-sensitive large-scale vitamin B6 manufacturing campaigns.

Mappicine Ketone and Camptothecin-Derived Antiviral Agent Synthesis

For medicinal chemistry groups engaged in the total synthesis of mappicine ketone or structurally related camptothecin-derived antiviral agents, 5-ethoxy-4-methyloxazole is the documented building block of choice. The validated Diels-Alder reaction with a suitable dienophile in refluxing toluene, followed by NaBH₄ reduction, yields the requisite functionalized furan intermediate en route to the target molecule . Substitution with the 5-methoxy analog or 4-methyloxazole lacks published precedent in this specific synthetic pathway. Procuring the exact CAS 5006-20-2 compound ensures fidelity to the published methodology and avoids the time and resource expenditure required for route re-optimization with alternative oxazole derivatives.

High-Throughput Diels-Alder Cycloaddition Campaigns Requiring Accelerated Reaction Kinetics

Research programs that utilize Diels-Alder cycloaddition as a key complexity-generating step can benefit from the enhanced reaction rate conferred by the 5-alkoxy substituent on the oxazole scaffold. Pseudo-first-order kinetic measurements demonstrate that substituted oxazoles in this class exhibit a rate constant approximately 21% higher (1.14 × 10⁶ M⁻¹ s⁻¹) than unsubstituted oxazole (0.94 × 10⁶ M⁻¹ s⁻¹) . This kinetic advantage enables shorter reaction times and potentially higher throughput in parallel synthesis or library production settings. 5-Ethoxy-4-methyloxazole provides a balance of reactivity and steric accommodation suitable for a range of dienophiles, including crotonyl derivatives [1], making it a strategic choice for Diels-Alder-focused medicinal chemistry campaigns.

Quality-Controlled Heterocyclic Building Block Procurement with Verified 98% (GC) Purity

For procurement specialists and laboratory managers who prioritize consistent, verifiable quality specifications, 5-ethoxy-4-methyloxazole (CAS 5006-20-2) offers a well-documented purity benchmark of 98% minimum as determined by GC analysis, with confirmatory refractive index data (n²⁰/D = 1.4361) . This contrasts with the more variable purity reporting and limited commercial availability of related 4-methyloxazole derivatives. The consistent specification reduces incoming quality control testing burden and ensures that the compound can be used directly in sensitive synthetic transformations without pre-purification, supporting both academic research and pilot-scale process development workflows.

Technical Documentation Hub

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